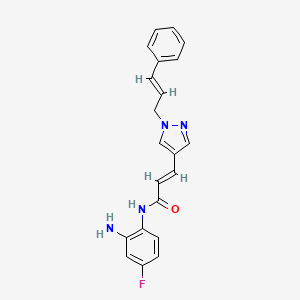![molecular formula C16H19ClNO6PS B1193607 [(2S)-2-amino-4-[2-chloro-4-(3-hydroxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate](/img/structure/B1193607.png)
[(2S)-2-amino-4-[2-chloro-4-(3-hydroxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SPM-242 is an orthosteric agonist of S1P and a novel bitopic antagonist. Sphingosine 1-phosphate (S1P) is a lysophospholipid signaling molecule that regulates important biological functions, including lymphocyte trafficking and vascular development, by activating G protein-coupled receptors for S1P, namely, S1P(1) through S1P(5).
Scientific Research Applications
Synthesis and Properties
- Synthesis and Characterization : The compound has been synthesized and its properties, such as acid dissociation constants and NMR data, have been studied. These properties suggest that in its neutral form, it exists in zwitterion form, consisting of a protonated amino group and a monoanionic phosphate moiety (Murakami, Sunamoto, Kinuwaki, & Honda, 1973).
Chemical Structure and Reactivity
- Structure and Reactivity Analysis : The chemical structures of related compounds have been characterized through various analytical techniques, shedding light on their potential bioactivity. This is crucial for understanding how these compounds may interact in different chemical environments (Reddy, Kiran, & Reddy, 2004).
Catalytic Applications
- Use in Catalysis : A variant of the compound, sulfonated nanohydroxyapatite functionalized with 2-aminoethyl dihydrogen phosphate, has been used as a catalyst in esterification processes. This illustrates its potential in facilitating chemical reactions, especially in an eco-friendly and sustainable manner (Siavashi, Akhlaghinia, & Zarghani, 2016).
Analytical Applications
- Application in Analytical Chemistry : The compound and its derivatives have been used in the development of analytical methods, such as in the simultaneous determination of urinary biomarkers for certain chemicals. This demonstrates its utility in sensitive detection and quantification techniques (Bastiaensen, Xu, Béen, Van den Eede, & Covaci, 2018).
Zwitterion Properties
- Study of Zwitterion Properties : Research has been conducted on a similar compound, 2-aminoethyl dihydrogen phosphate, to study its zwitterion properties in different pH regions. This research provides valuable insights into the behavior of such compounds in various solution conditions (Myller, Karhe, Haukka, & Pakkanen, 2013).
Enzyme Research
- Implications in Enzymology : The interactions involving similar phosphate compounds have implications for understanding the mechanisms of phosphoryl transfer enzymes, which are critical in numerous biological processes (Timosheva, Chandrasekaran, & Holmes, 2004).
properties
Product Name |
[(2S)-2-amino-4-[2-chloro-4-(3-hydroxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate |
|---|---|
Molecular Formula |
C16H19ClNO6PS |
Molecular Weight |
419.8128 |
IUPAC Name |
(S)-2-amino-4-(2-chloro-4-((3-hydroxyphenyl)thio)phenyl)-1-hydroxybutan-2-yl dihydrogen phosphate |
InChI |
InChI=1S/C16H19ClNO6PS/c17-15-9-14(26-13-3-1-2-12(20)8-13)5-4-11(15)6-7-16(18,10-19)24-25(21,22)23/h1-5,8-9,19-20H,6-7,10,18H2,(H2,21,22,23)/t16-/m0/s1 |
InChI Key |
FQNOGAYZJJEZRE-INIZCTEOSA-N |
SMILES |
OC1=CC=CC(SC2=CC=C(CC[C@@](CO)(OP(O)(O)=O)N)C(Cl)=C2)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SPM-242; SPM 242; SPM242. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4-chlorophenyl)methyl]-2-[[2-[(3-chlorophenyl)methylamino]-6-imidazol-1-ylpyrimidin-4-yl]amino]-3-cyclohexylpropanamide](/img/structure/B1193541.png)
